molecular formula C6H11NO2 B1346153 2-Hydroxy-n-(prop-2-en-1-yl)propanamide CAS No. 6280-16-6

2-Hydroxy-n-(prop-2-en-1-yl)propanamide

Cat. No. B1346153
CAS RN: 6280-16-6
M. Wt: 129.16 g/mol
InChI Key: JQDYNPXBPRMQQJ-UHFFFAOYSA-N
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Description

2-Hydroxy-n-(prop-2-en-1-yl)propanamide is a chemical compound with the CAS Number: 6280-16-6. It has a molecular weight of 129.16 . The compound is in liquid form and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name for this compound is N-allyl-2-hydroxypropanamide . The InChI code is 1S/C6H11NO2/c1-3-4-7-6(9)5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9) . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 129.16 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Antimicrobial Properties

2-Hydroxy-n-(prop-2-en-1-yl)propanamide derivatives have demonstrated notable antimicrobial activities. Research indicates that specific propanamide compounds synthesized with certain substituents have shown effective antimicrobial properties against a range of bacterial and fungal species. For instance, compounds synthesized by reacting N-(naphthalen-1-yl)propanamide with 2-mercapto aryl or dithiocarbamate salt derivatives exhibited remarkable activity against both bacteria and fungi. The presence of the propanamide group in these compounds contributes significantly to their antimicrobial potency (Evren et al., 2020), (Kaushik & Luxmi, 2017).

Bioreduction and Drug Synthesis

In the pharmaceutical industry, propanamide derivatives play a crucial role in drug synthesis. For example, a study showcases the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of the antidepressant drug (S)-duloxetine. The process exhibited excellent enantioselectivity and high conversion rates, highlighting the significance of propanamide derivatives in synthesizing enantiomerically pure pharmaceuticals (Tang et al., 2011).

Cytotoxic and Anticancer Potential

Several propanamide derivatives have been investigated for their cytotoxic and anticancer properties. Research has found that certain synthesized propanamide compounds show significant cytotoxic activities against various cancer cell lines. This suggests the potential application of these compounds in cancer treatment, either as therapeutic agents or as structural frameworks for developing new anticancer drugs (Dawbaa et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-hydroxy-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-7-6(9)5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDYNPXBPRMQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279022
Record name 2-hydroxy-n-(prop-2-en-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-n-(prop-2-en-1-yl)propanamide

CAS RN

6280-16-6
Record name 2-Hydroxy-N-2-propen-1-ylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 11065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactamide, N-allyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11065
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-n-(prop-2-en-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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